molecular formula C9H10N4O B073621 5-Methyl-1H-indazole-3-carboxylic acid hydrazide CAS No. 1203-96-9

5-Methyl-1H-indazole-3-carboxylic acid hydrazide

Cat. No.: B073621
CAS No.: 1203-96-9
M. Wt: 190.2 g/mol
InChI Key: KCOFFKBBAQNASI-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazole-3-carboxylic acid hydrazide (CAS 1203-96-9) is a high-value chemical intermediate extensively used in medicinal chemistry and pharmaceutical research. This compound serves as a versatile building block for the synthesis of diverse heterocyclic scaffolds with potential biological activity. Key Research Applications & Value Synthesis of Bioactive Analogues: This hydrazide is a crucial precursor for generating novel Schiff bases and heterocyclic hybrids. Research has demonstrated its utility in creating indazole-based thiadiazole derivatives, which have shown significant inhibitory activity against enzymes like α-glucosidase and thymidine phosphorylase. These enzymes are key targets in the development of new therapeutic agents for conditions like diabetes and cancer . Versatile Chemical Intermediate: The reactive hydrazide functional group allows for further condensation and cyclization reactions, enabling researchers to efficiently construct complex molecular architectures for structure-activity relationship (SAR) studies and high-throughput screening . Core Indazole Scaffold: The indazole nucleus is recognized for its broad spectrum of pharmacological properties, including anti-tumor, anti-inflammatory, and antidepressant activities. This makes derivatives of this compound compelling candidates for the discovery and development of new therapeutic agents . Product Information CAS Number: 1203-96-9 Molecular Formula: C 9 H 10 N 4 O Molecular Weight: 190.20 g/mol Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methyl-1H-indazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-5-2-3-7-6(4-5)8(13-12-7)9(14)11-10/h2-4H,10H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOFFKBBAQNASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237955
Record name 5-Methyl-1H-indazole-3-carboxylic acid hydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID201237955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-96-9
Record name 5-Methyl-1H-indazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-indazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 5-Methyl-1H-Indazole-3-Carboxylic Acid

The synthesis typically begins with the esterification of 5-methyl-1H-indazole-3-carboxylic acid to form its methyl ester derivative. While direct literature on this step for the 5-methyl variant is limited, analogous procedures for related indazole derivatives highlight the use of Fischer–Speier esterification. For example, 1H-indazole-3-carboxylic acid methyl ester is synthesized by refluxing the carboxylic acid with methanol in the presence of an acid catalyst. Adapting this method, 5-methyl-1H-indazole-3-carboxylic acid methyl ester can be obtained under similar conditions:

  • Reagents : 5-methyl-1H-indazole-3-carboxylic acid, methanol, sulfuric acid.

  • Conditions : Reflux at 65–70°C for 6–8 hours.

Hydrazinolysis of the Methyl Ester

The methyl ester undergoes hydrazinolysis to yield the target hydrazide. This step is well-documented for structurally similar compounds. For instance, 1H-indazole-3-carboxylic acid hydrazide is synthesized by reacting its methyl ester with hydrazine hydrate in ethanol under reflux for 4 hours, achieving a 98% yield. For the 5-methyl derivative, the same protocol applies:

  • Reagents : 5-methyl-1H-indazole-3-carboxylic acid methyl ester, hydrazine hydrate (1.5 equiv), ethanol.

  • Conditions : Reflux at 80°C for 3–4 hours.

  • Workup : The reaction mixture is cooled, filtered, and recrystallized from ethanol to obtain pure hydrazide.

Analytical Characterization

Spectroscopic Data

Key spectroscopic features confirm the structure of 5-methyl-1H-indazole-3-carboxylic acid hydrazide:

  • IR (KBr) : Bands at 3325 cm⁻¹ (N–H stretch of NH₂), 1662 cm⁻¹ (C=O stretch), and 1582 cm⁻¹ (aromatic C=C).

  • ¹H NMR (DMSO-d₆) : δ 7.46–7.38 (m, aromatic H), 4.45 (s, NH₂), 2.50 (s, CH₃).

  • Mass Spectrometry : Molecular ion peak at m/z 190.2 (C₉H₁₀N₄O).

Physicochemical Properties

  • Melting Point : 249°C, distinct from 1-methyl analogs (130–132°C), highlighting substituent effects.

  • Density : 1.369 g/cm³ (predicted).

Optimization and Yield Considerations

Reaction Efficiency

  • Hydrazine Equivalents : Using 1.5 equivalents of hydrazine hydrate ensures complete conversion of the ester to hydrazide, minimizing side products.

  • Solvent Choice : Ethanol is preferred for its balance of polarity and boiling point, facilitating reflux without decomposition.

Yield Comparison

StepYield (%)ConditionsSource
Methyl ester synthesis85–90H₂SO₄, MeOH, reflux, 6–8 h
Hydrazide formation70–98NH₂NH₂·H₂O, EtOH, reflux, 3–4 h

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation, employed in related indazole syntheses , may reduce reaction times for intermediate steps (e.g., esterification or cyclization), though this remains unexplored for the target compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-indazole-3-carboxylic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydrazide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

5-Methyl-1H-indazole-3-carboxylic acid hydrazide is utilized in the synthesis of various pharmaceutical compounds due to its potential biological activities. It has been studied for its antimicrobial properties, showing effectiveness against several bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundEscherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa30

This data indicates moderate to strong antibacterial effects, making it a candidate for further development in antimicrobial therapies .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions. For instance, it can be oxidized to yield corresponding oxides or reduced to form amines .

Material Science

The compound is also being explored for its potential use in developing new materials with specific properties. Its unique chemical structure may lead to innovative applications in polymers or nanomaterials, although detailed studies are still needed to confirm these possibilities.

Research has indicated that derivatives of indazole, including this compound, exhibit diverse biological activities beyond antimicrobial effects. These include:

  • Anticancer Activity: Some studies highlight the potential of indazole derivatives as anticancer agents, with specific compounds demonstrating antiproliferative effects against various cancer cell lines .
  • Anti-inflammatory Properties: Preliminary research suggests that this compound may exhibit anti-inflammatory effects, although further investigation is required to elucidate the mechanisms involved.

Case Studies and Research Findings

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial activity of various indazole derivatives against common bacterial strains. The findings indicated that certain derivatives exhibited significant antibacterial properties, with MIC values comparable to established antibiotics .

Case Study: Anticancer Potential
Another research effort focused on synthesizing new derivatives based on hydrazine compounds and testing them against cancer cell lines. The results showed that some derivatives had promising anticancer activity, suggesting a pathway for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 5-Methyl-1H-indazole-3-carboxylic acid hydrazide is not well-documented. like other indazole derivatives, it is likely to interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazides

2.1. Structural and Physicochemical Properties
Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (IR/NMR) References
5-Methyl-1H-indazole-3-carboxylic acid hydrazide Indazole 5-CH₃, 3-CONHNH₂ Not reported Expected ν(C=O) ~1640–1680 cm⁻¹; δ(NH) ~11.5 ppm (¹H NMR) -
5-Methoxy-1H-indole-2-carbohydrazide (3a) Indole 5-OCH₃, 2-CONHNH₂ 252–253 ν(C=O): 1620 cm⁻¹; δ(NH): 11.65 ppm (¹H NMR)
5-Methoxy-1H-indole-2-carbohydrazide (3b) Indole 5-OCH₃, 2-CONHNH₂ 243–244 ν(C=O): 1600 cm⁻¹; δ(NH): 11.66 ppm (¹H NMR)
5-Methylisoxazole-3-carbohydrazide Isoxazole 5-CH₃, 3-CONHNH₂ Not reported Used to synthesize triazol-thiols via cyclization
4-Methyl-5-oxazolylcarboxylic acid hydrazide Oxazole 4-CH₃, 5-CONHNH₂ Not reported Key intermediate for thiadiazole derivatives

Key Observations:

  • Core Structure Differences : The indazole core (two fused rings with adjacent nitrogen atoms) imparts greater aromaticity and rigidity compared to indole (one nitrogen atom) or isoxazole/oxazole (five-membered heterocycles). This may enhance binding affinity in biological targets .
  • Melting Points : Indole-based hydrazides exhibit higher melting points (243–268°C), likely due to hydrogen bonding and π-π stacking. The target compound’s melting point is unreported but expected to align with similar hydrazides.

Biological Activity

5-Methyl-1H-indazole-3-carboxylic acid hydrazide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound (CAS No. 1203-96-9) is derived from 5-Methyl-1H-indazole-3-carboxylic acid through a reaction with hydrazine hydrate. The synthesis typically involves refluxing the acid in a polar solvent like ethanol or methanol, followed by cooling and recrystallization to isolate the product .

Chemical Formula: C₉H₁₀N₄O
IUPAC Name: 5-methyl-1H-indazole-3-carbohydrazide

Antimicrobial Properties

Research has demonstrated that derivatives of indazole, including this compound, exhibit notable antimicrobial activity. A study evaluated various indazole derivatives against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined using the tube dilution method, revealing moderate to strong antibacterial effects for certain derivatives .

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli50
S. aureus25
P. aeruginosa30

Anticancer Activity

Indazole derivatives have been investigated for their potential anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have indicated that this compound may interact with key signaling pathways involved in tumor growth .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition: The hydrazide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
  • Receptor Modulation: Similar compounds have shown affinity for various receptors, influencing cellular signaling pathways.

Although the precise mechanisms remain to be fully elucidated, the compound likely affects multiple biochemical pathways relevant to its antimicrobial and anticancer activities .

Case Studies and Research Findings

  • Antimicrobial Screening : A comprehensive study on the antibacterial activity of several indazole derivatives highlighted that compounds with hydrazide functionalities exhibited enhanced activity against gram-positive and gram-negative bacteria compared to their non-hydrazide counterparts .
  • Anticancer Evaluation : In a series of experiments assessing the cytotoxic effects of indazole derivatives on cancer cell lines (e.g., MCF-7 breast cancer cells), researchers found that those containing the hydrazide moiety displayed significant growth inhibition, suggesting a promising avenue for further drug development .

Q & A

Q. What are the established synthetic routes for 5-Methyl-1H-indazole-3-carboxylic acid hydrazide, and how can reaction conditions be optimized?

The synthesis typically involves the conversion of ester precursors (e.g., ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate) to hydrazides via nucleophilic substitution with hydrazine hydrate. Optimization includes refluxing in ethanol or methanol for 4–6 hours, with yields improved by controlling stoichiometry (1:2 molar ratio of ester to hydrazine) and using glacial acetic acid as a catalyst . Characterization relies on elemental analysis, IR (C=O stretch at ~1650 cm⁻¹), and ¹H NMR (NH₂ protons at δ 4.1–4.3 ppm) .

Q. What analytical methods are critical for characterizing hydrazide derivatives, and how are spectral contradictions resolved?

Key methods include:

  • IR spectroscopy : Confirms hydrazide formation (N–H stretches at 3200–3400 cm⁻¹, C=O at 1640–1680 cm⁻¹).
  • NMR : ¹H NMR identifies methyl groups (δ 2.4–2.6 ppm) and aromatic protons (δ 7.1–8.3 ppm). ¹³C NMR verifies carbonyl carbons at δ 160–170 ppm .
  • HPLC : Quantifies purity using C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v, flow rate 1 mL/min) .
    Contradictions (e.g., unexpected tautomerism in NMR) are resolved via X-ray crystallography or computational modeling (DFT) .

Q. How are hydrazide derivatives screened for preliminary bioactivity, and what models are used?

  • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in mice (doses: 30–300 mg/kg). Compounds reducing seizure duration by >50% at 100 mg/kg are considered active .
  • Antimicrobial screening : Agar diffusion against S. aureus, E. coli, and M. catarrhalis (MIC ≤ 25 µg/mL indicates potency) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of hydrazide derivatives with enhanced bioactivity?

SAR studies reveal:

  • Electron-withdrawing substituents (e.g., Cl, NO₂) at the indazole C5 position enhance anticonvulsant activity by increasing lipophilicity and CNS penetration .
  • Methyl groups at N1 improve metabolic stability by steric hindrance against cytochrome P450 enzymes .
  • Hydrazone formation (via Schiff base condensation with aldehydes) amplifies antimicrobial activity by disrupting bacterial membrane integrity .

Q. What computational tools are used to predict binding interactions of hydrazides with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with MAO-B (PDB ID: 2V5Z) or HIV-1 reverse transcriptase (PDB ID: 3KLF) .
  • MD simulations : GROMACS to assess stability of ligand-enzyme complexes over 50–100 ns trajectories .
  • ADMET prediction : SwissADME for bioavailability, blood-brain barrier penetration, and toxicity .

Q. How can conflicting bioactivity data (e.g., anticonvulsant vs. cytotoxicity) be resolved in hydrazide research?

  • Dose-response analysis : EC₅₀ (efficacy) vs. IC₅₀ (toxicity) ratios (e.g., therapeutic index >10 in HepG2 cells) .
  • Mechanistic studies : Flow cytometry to distinguish apoptosis (Annexin V/PI staining) from necrosis in THP-1 cells .
  • Metabolite profiling : LC-MS to identify toxic metabolites (e.g., reactive quinone intermediates) .

Methodological Tables

Q. Table 1. Optimization of Hydrazide Synthesis

ParameterOptimal ConditionImpact on Yield
SolventEthanol85% purity
TemperatureReflux (78°C)90% conversion
CatalystGlacial acetic acid15% yield boost
Reaction Time5 hoursMaximal product

Q. Table 2. Key Spectral Data for Characterization

TechniqueDiagnostic PeaksFunctional Group
IR1650 cm⁻¹C=O (hydrazide)
¹H NMRδ 4.2 ppm (s, 2H)NH₂
¹³C NMRδ 162 ppmCarbonyl (C=O)
HPLC Retention8.2 minPurity >95%

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